Tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate
CAS No.: 848819-60-3
Cat. No.: VC2016370
Molecular Formula: C11H18ClNO3
Molecular Weight: 247.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 848819-60-3 |
---|---|
Molecular Formula | C11H18ClNO3 |
Molecular Weight | 247.72 g/mol |
IUPAC Name | tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C11H18ClNO3/c1-11(2,3)16-10(15)13-6-4-5-8(13)9(14)7-12/h8H,4-7H2,1-3H3 |
Standard InChI Key | FXJFCSOQVPPIHK-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCCC1C(=O)CCl |
Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1C(=O)CCl |
Introduction
Structural Characteristics and Physical Properties
Tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate consists of a pyrrolidine ring featuring a chloroacetyl group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen. This arrangement creates a molecule with multiple reactive sites and structural features that contribute to its chemical behavior. The compound has the molecular formula C11H18ClNO3 and a molecular weight of 247.72 g/mol. The structure includes three key functional components: a tert-butyl ester group, a pyrrolidine ring, and a chloroacetyl substituent, which together contribute to its unique chemical properties and potential applications in various fields.
The physical properties of tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate include:
Property | Value |
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CAS Number | 848819-60-3 |
Molecular Formula | C11H18ClNO3 |
Molecular Weight | 247.72 g/mol |
Density | 1.2±0.1 g/cm³ |
Boiling Point | 330.0±32.0 °C at 760 mmHg |
Flash Point | 153.4±25.1 °C |
IUPAC Name | tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate |
InChI | InChI=1S/C11H18ClNO3/c1-11(2,3)16-10(15)13-6-4-5-8(13)9(14)7-12/h8H,4-7H2,1-3H3 |
InChI Key | FXJFCSOQVPPIHK-UHFFFAOYSA-N |
These physical properties highlight the compound's stability and potential for use in various chemical processes requiring thermal resistance .
Synthesis Methods
The synthesis of tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate typically follows established organic chemistry protocols, with several approaches reported in the literature. The general synthetic strategy involves the functionalization of a pyrrolidine scaffold with appropriate protecting groups and reactive moieties.
Standard Synthetic Routes
A common synthetic approach involves a two-step process:
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Protection of pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
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Introduction of the chloroacetyl group at the 2-position via reaction with chloroacetyl chloride under controlled conditions.
This method ensures the formation of the desired product with proper regiochemistry. The reaction conditions typically require careful temperature control and anhydrous environments to maximize yield and purity.
Alternative Synthetic Approaches
Alternative synthetic strategies may involve:
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Direct functionalization of 2-substituted pyrrolidines with appropriate protecting groups
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Modification of pre-existing functional groups on protected pyrrolidine derivatives
These alternative approaches can be advantageous depending on the availability of starting materials and specific requirements for stereochemical control .
Chemical Reactivity Profile
The chemical reactivity of tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate is primarily dictated by its functional groups, particularly the chloroacetyl moiety which serves as an electrophilic site for various transformations.
Key Reaction Types
The compound can participate in several important reaction types:
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Nucleophilic Substitution Reactions: The chlorine atom in the chloroacetyl group can be displaced by various nucleophiles (amines, thiols, alcohols), making this compound valuable in synthesis of more complex structures .
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Reduction Reactions: The carbonyl group in the chloroacetyl moiety can undergo reduction to form alcohols or other reduced derivatives .
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Hydrolysis Reactions: The tert-butyl ester group can be selectively cleaved under acidic conditions to reveal the carboxylic acid functionality while maintaining other structural features .
Reactivity Comparison with Related Compounds
When compared to structural analogs, tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate exhibits distinct reactivity patterns. The following table summarizes these comparisons:
Compound | Relative Electrophilicity | Stability to Hydrolysis | Typical Applications |
---|---|---|---|
Tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate | Moderate | Moderate | Organic synthesis, pharmaceutical intermediates |
Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate | Higher | Lower | More reactive coupling reactions |
Tert-butyl 2-(2-iodoacetyl)pyrrolidine-1-carboxylate | Highest | Lowest | Highly reactive transformations |
Tert-butyl 2-(2-fluoroacetyl)pyrrolidine-1-carboxylate | Lower | Higher | Stable fluorinated derivatives |
This comparison illustrates that the chloro derivative offers a balanced profile of reactivity and stability, making it a valuable compound in various chemical and biological applications .
Applications in Scientific Research
Tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate has found significant applications in various areas of scientific research due to its reactive functional groups and structural features.
Organic Synthesis Applications
In organic synthesis, this compound serves as a valuable building block for constructing more complex molecules. Its utility stems from the following factors:
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The chloroacetyl group functions as an electrophilic site for introducing various substituents through nucleophilic substitution reactions.
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The Boc-protected pyrrolidine scaffold provides a stable platform that can be selectively deprotected when needed.
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The compound's stereochemistry can be controlled, allowing for the synthesis of stereochemically defined derivatives .
These features make tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate particularly useful in the synthesis of peptide mimetics, heterocyclic compounds, and other biologically relevant molecules.
Medicinal Chemistry Applications
In medicinal chemistry, tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate has shown promise as an intermediate in the development of pharmaceutical compounds. The pyrrolidine ring is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules. When combined with the reactive chloroacetyl group, this compound becomes a versatile starting point for drug discovery efforts .
Specific applications in medicinal chemistry include:
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Development of enzyme inhibitors through covalent modification of nucleophilic residues in target proteins
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Synthesis of peptidomimetics that can modulate protein-protein interactions
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Creation of probe molecules for studying biological pathways and mechanisms
Comparison with Structurally Related Compounds
Tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate belongs to a family of related compounds with varying substitution patterns. Understanding these structural relationships provides insight into structure-activity relationships and helps guide synthetic strategy.
Structural Analogs
Several structural analogs of tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate exist, including:
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Tert-butyl 2-(chloromethyl)pyrrolidine-1-carboxylate: Lacks the carbonyl group in the side chain, resulting in different reactivity and applications .
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Tert-butyl 3-(2-chloroacetamido)pyrrolidine-1-carboxylate: Features the chloroacetyl group attached to the nitrogen at the 3-position rather than directly to the carbon at position 2, creating distinct conformational and reactivity profiles.
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Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate: Contains a hydroxymethyl group instead of a chloroacetyl group, serving as a potential precursor or derivative with different functional properties .
Structure-Property Relationships
The following table summarizes key property differences between tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate and its structural analogs:
Compound | Molecular Weight | Primary Reactive Sites | Key Applications |
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Tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate | 247.72 g/mol | Chloroacetyl group, Boc group | Organic synthesis, pharmaceutical intermediates |
Tert-butyl 2-(chloromethyl)pyrrolidine-1-carboxylate | 219.71 g/mol | Chloromethyl group, Boc group | Alkylating agent, linker synthesis |
Tert-butyl 3-(2-chloroacetamido)pyrrolidine-1-carboxylate | 262.73 g/mol | Chloroacetamido group, Boc group | Peptide mimetics, bioconjugation |
Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | 201.27 g/mol | Hydroxyl group, Boc group | Alcohol derivatives, chiral auxiliaries |
These structural relationships highlight how subtle changes in functional group positioning and identity can significantly impact chemical properties and applications .
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